2-Me PeER (chloride)
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Overview
Description
2-Me PeER (chloride) is a fluorogenic probe used to detect the activity of the enzyme CYP3A4 in living cells. This compound is particularly valuable in scientific research due to its ability to emit fluorescence when excited at a specific wavelength (520 nm) and emit at another (550 nm) .
Preparation Methods
The synthesis of 2-Me PeER (chloride) involves several steps. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions that introduce the necessary functional groups to the core structure . Industrial production methods likely involve large-scale organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
2-Me PeER (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the fluorescence properties of the compound.
Reduction: This reaction can potentially deactivate the fluorogenic properties.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can modify the functional groups on the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a non-fluorescent product, while substitution could result in a derivative with altered fluorescence characteristics.
Scientific Research Applications
2-Me PeER (chloride) has a wide range of applications in scientific research:
Chemistry: Used as a probe to study enzyme kinetics and mechanisms.
Biology: Employed in live-cell imaging to monitor the activity of CYP3A4, an important enzyme in drug metabolism.
Medicine: Helps in drug discovery and development by providing insights into how drugs are metabolized in the body.
Industry: Utilized in the development of diagnostic tools and assays for pharmaceutical research.
Mechanism of Action
The mechanism of action of 2-Me PeER (chloride) involves its interaction with the enzyme CYP3A4. When the enzyme metabolizes the compound, it induces a change in the molecular structure that results in fluorescence. This fluorescence can be measured to determine the activity of CYP3A4 in living cells. The molecular targets and pathways involved include the active site of CYP3A4, where the compound binds and undergoes metabolic transformation .
Comparison with Similar Compounds
2-Me PeER (chloride) is unique compared to other fluorogenic probes due to its specific excitation and emission wavelengths, which make it highly suitable for live-cell imaging. Similar compounds include:
7-Benzyloxy-4-trifluoromethylcoumarin: Another fluorogenic probe for CYP3A4 with different excitation/emission properties.
Luciferin derivatives: Used for bioluminescent imaging but with different applications and mechanisms.
Properties
Molecular Formula |
C31H37ClN2O4 |
---|---|
Molecular Weight |
537.1 g/mol |
IUPAC Name |
[9-(2-carboxyphenyl)-6-(dimethylamino)-2-methylxanthen-3-ylidene]-methyl-(2-pentoxyethyl)azanium;chloride |
InChI |
InChI=1S/C31H36N2O4.ClH/c1-6-7-10-16-36-17-15-33(5)27-20-29-26(18-21(27)2)30(23-11-8-9-12-24(23)31(34)35)25-14-13-22(32(3)4)19-28(25)37-29;/h8-9,11-14,18-20H,6-7,10,15-17H2,1-5H3;1H |
InChI Key |
ORZPTQHQSYOOQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC[N+](=C1C=C2C(=C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)C=C1C)C.[Cl-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.